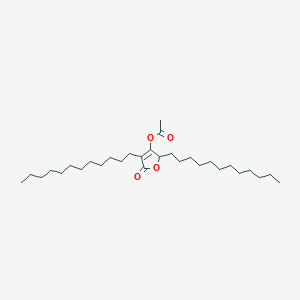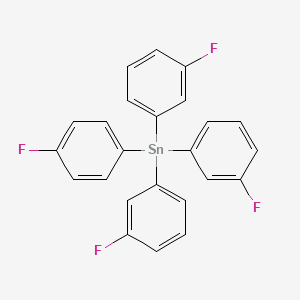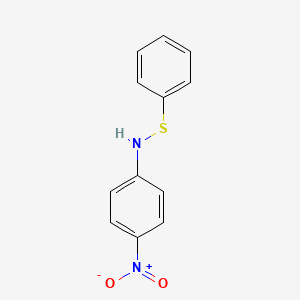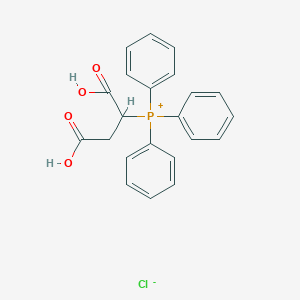![molecular formula C13H30N2O7P2 B14497347 Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate CAS No. 63044-86-0](/img/structure/B14497347.png)
Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate is a complex organic compound that features both morpholine and imidodiphosphate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate typically involves the reaction of morpholine derivatives with imidodiphosphate precursors. One common method includes the use of diethanolamine and concentrated sulfuric acid to produce morpholine, which is then reacted with imidodiphosphate compounds under controlled conditions . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with continuous monitoring of reaction parameters to maintain consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of both morpholine and imidodiphosphate groups, which provide multiple reactive sites.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from the reactions of this compound include various substituted morpholine derivatives and phosphorylated compounds
Applications De Recherche Scientifique
Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials and coatings
Mécanisme D'action
The mechanism of action of Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to active sites, thereby blocking substrate access. Additionally, it may interfere with cellular signaling pathways, leading to altered cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Tetraethyl [(morpholin-4-yl)methyl]imidodiphosphate include other morpholine derivatives and imidodiphosphate compounds. Examples include:
- Morpholine
- Imidodiphosphate esters
- Substituted morpholine derivatives
Uniqueness
This compound is unique due to its combination of morpholine and imidodiphosphate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
63044-86-0 |
|---|---|
Formule moléculaire |
C13H30N2O7P2 |
Poids moléculaire |
388.33 g/mol |
Nom IUPAC |
N,N-bis(diethoxyphosphoryl)-1-morpholin-4-ylmethanamine |
InChI |
InChI=1S/C13H30N2O7P2/c1-5-19-23(16,20-6-2)15(13-14-9-11-18-12-10-14)24(17,21-7-3)22-8-4/h5-13H2,1-4H3 |
Clé InChI |
QLHMFTFDWBLXJB-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(N(CN1CCOCC1)P(=O)(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


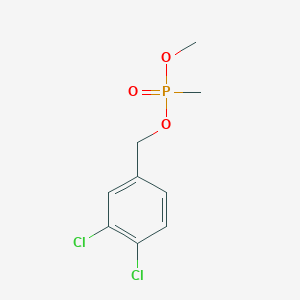
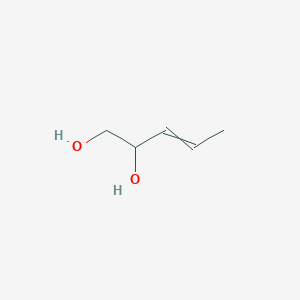
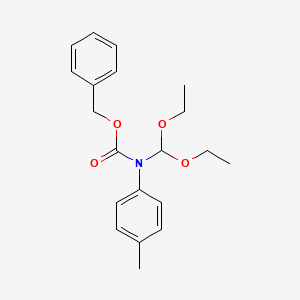
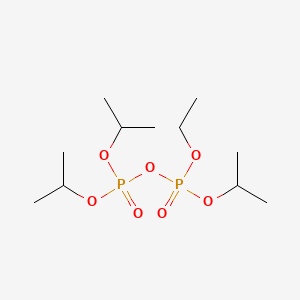




![5-[2-(5-Methylfuran-2-yl)ethenyl]furan-2-carbaldehyde](/img/structure/B14497314.png)
